Ethenyl 2-hydroxybenzoate

Description

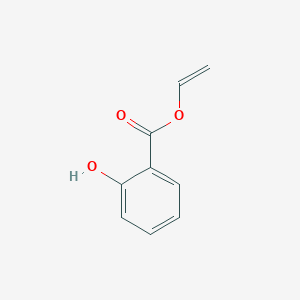

Structure

3D Structure

Properties

CAS No. |

15656-92-5 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

ethenyl 2-hydroxybenzoate |

InChI |

InChI=1S/C9H8O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6,10H,1H2 |

InChI Key |

CMXXMZYAYIHTBU-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving Ethenyl 2 Hydroxybenzoate

Mechanistic Pathways of Esterification and Trans-esterification for Vinyl Salicylates

The synthesis of vinyl salicylates can be achieved through esterification and transesterification reactions. The direct esterification of salicylic (B10762653) acid with a vinyl source or the transesterification of a vinyl ester with salicylic acid are common routes.

One of the primary methods for synthesizing vinyl esters is through a palladium-catalyzed transvinylation reaction. This process typically involves the reaction of a carboxylic acid with a vinyl ester, such as vinyl acetate (B1210297), in the presence of a palladium catalyst. The catalytic activity of palladium carboxylate complexes can be significantly improved by the addition of a strong acid. google.com

The proposed mechanism for such reactions often begins with the coordination of the ester to the palladium catalyst, followed by transmetalation. The resulting structure is likely stabilized by coordination between the carbonyl oxygen and the palladium atom. A subsequent migratory insertion leads to a σ-alkyl complex. semanticscholar.org

In the context of transvinylation, catalyst precursors such as palladium acetate complexed with an aryl N-containing ligand are often used. These precursors are typically insoluble in refluxing vinyl acetate but become soluble upon the addition of the carboxylic acid, at which point an anion exchange occurs to form a palladium carboxylate. google.com

The general mechanisms for acid- and base-catalyzed transesterification are also relevant to the synthesis of vinyl salicylates.

Acid-Catalyzed Transesterification: This mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alkoxy group is eliminated as an alcohol, and the new ester is formed.

Base-Catalyzed Transesterification: In this pathway, a nucleophilic alkoxide attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. The carbonyl group then reforms with the elimination of the original alkoxide as a leaving group.

A study on the transvinylation of dicarboxylic acids with vinyl acetate using various catalytic systems, including palladium acetate, noted that catalyst deactivation could be a significant issue, leading to low conversion rates with a single addition of the catalyst. amanote.com

Table 1: Comparison of Catalytic Systems in Transvinylation Reactions

| Catalyst System | Key Features | Reference |

| Palladium Carboxylate with Strong Acid | Improved catalytic activity in transvinylation. | google.com |

| Palladium Acetate with Aryl N-containing Ligand | Catalyst precursor that becomes soluble and active in the presence of the carboxylic acid. | google.com |

| Palladium Acetate for Dicarboxylic Acids | Subject to rapid deactivation, requiring successive additions for better yields. | amanote.com |

Radical Reaction Mechanisms Involving Ethenyl Moieties of Salicylates

The ethenyl (vinyl) group of salicylates can undergo radical polymerization. The general mechanism for free-radical polymerization of vinyl monomers proceeds through three main stages: initiation, propagation, and termination.

Initiation: This stage involves the formation of free radicals, typically from an initiator molecule that decomposes upon heating or irradiation. These primary radicals then react with a monomer molecule to form a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, creating a larger radical. This process repeats, leading to the growth of the polymer chain.

Termination: The growth of the polymer chain is halted in this stage. Termination can occur through several mechanisms, including the combination of two growing radical chains or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two non-radical polymer chains.

The presence of the phenolic hydroxyl group in the salicylate (B1505791) moiety could potentially influence the radical polymerization process. Phenolic compounds are known to act as inhibitors or retarders in radical polymerizations by reacting with the growing polymer radicals to form stable phenoxy radicals, which are less reactive and can slow down or terminate the polymerization chain. This is a known effect in the polymerization of vinyl phenol (B47542) monomers. google.com

Table 2: General Stages of Radical Polymerization

| Stage | Description |

| Initiation | Formation of initial monomer radicals from an initiator. |

| Propagation | Successive addition of monomer units to the growing radical chain. |

| Termination | Cessation of chain growth through radical combination or disproportionation. |

Chemical Reactivity of the Ethenyl Group in 2-hydroxybenzoate Systems

The reactivity of the ethenyl group in ethenyl 2-hydroxybenzoate is influenced by the electronic properties of the 2-hydroxybenzoate (salicylate) group. The salicylate moiety contains both an electron-withdrawing ester group and an electron-donating hydroxyl group.

The ester group, being electron-withdrawing, can decrease the electron density of the vinyl group, making it more susceptible to nucleophilic attack. Conversely, the hydroxyl group is electron-donating through resonance, which could increase the electron density on the aromatic ring and potentially influence the electronic environment of the vinyl group, although this effect is transmitted through the ester linkage.

The phenolic hydroxyl group itself introduces specific reactivity. It can be deprotonated under basic conditions, and its presence can lead to side reactions or influence the polymerization behavior, as mentioned in the previous section. For instance, in the context of vinyl phenol polymers, the phenolic hydroxyl groups contribute to the material's reactivity and heat resistance. google.com

Furthermore, the vinyl group itself can participate in a variety of reactions beyond polymerization, such as palladium-catalyzed coupling reactions. For example, palladium-catalyzed α,β-homodiarylation of vinyl esters has been reported, leading to the formation of 1,2-diarylethanol derivatives. researchgate.net

Mechanistic Investigations into Catalyst Deactivation and Reaction Optimization

In the synthesis of vinyl esters via transvinylation, particularly with palladium catalysts, catalyst deactivation is a critical factor to consider for reaction optimization.

One of the proposed mechanisms for the deactivation of heterogeneous palladium(II) catalysts is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles. This reduction can be promoted by reagents in the reaction mixture, such as amines. nih.gov Interestingly, it has been found that the activity of such deactivated catalysts can be restored by treatment with an oxidizing agent like benzoquinone, which reoxidizes the Pd(0) to the active Pd(II) state. nih.gov

To prevent this deactivation, strategies can be employed such as the addition of a re-oxidant before the reaction begins. nih.gov In the context of palladium-catalyzed transvinylation of carboxylic acids with vinyl acetate, it has been noted that while mercury-based catalysts were historically used, palladium-based compounds are now preferred. google.com The stability and activity of these palladium catalysts are key to optimizing the process.

For instance, in a continuous process for the transvinylation of carboxylic acids, a palladium acetate complexed with a bidentate ligand like 2,2'-bipyridyl is used. google.com The reaction conditions, such as temperature and the molar ratio of vinyl acetate to the carboxylic acid, are crucial parameters for optimization. Reaction temperatures are typically maintained between 80°C and 120°C. google.com

The addition of a strong acid has been shown to significantly improve the catalytic activity of palladium carboxylate complexes in transvinylation reactions. google.com This suggests that maintaining an appropriate pH and the presence of co-catalysts or promoters are essential for optimizing the synthesis of vinyl esters like this compound.

Table 3: Factors Influencing Catalyst Deactivation and Reaction Optimization

| Factor | Effect | Mitigation/Optimization Strategy | Reference |

| Reduction of Catalyst | Deactivation of Pd(II) to inactive Pd(0). | Addition of a re-oxidant (e.g., benzoquinone). | nih.gov |

| Reaction Temperature | Affects reaction rate and catalyst stability. | Maintain optimal temperature range (e.g., 80-120°C). | google.com |

| Reactant Ratio | Influences reaction equilibrium and conversion. | Optimize the molar ratio of vinyl acetate to carboxylic acid. | google.com |

| Presence of Strong Acid | Enhances catalytic activity of palladium complexes. | Addition of a strong acid co-catalyst. | google.com |

Polymerization and Copolymerization Science of Ethenyl 2 Hydroxybenzoate

Homopolymerization of Ethenyl 2-hydroxybenzoate Monomer

The process of polymerizing a single type of monomer, such as this compound, into a homopolymer is governed by specific initiation mechanisms and can be carried out using several techniques.

Initiation Mechanisms and Kinetic Studies

The homopolymerization of this compound typically proceeds via free-radical polymerization. This process is initiated by the decomposition of a radical initiator, which generates free radicals that then react with the vinyl group of the monomer. The kinetics of this reaction, including the rates of initiation, propagation, and termination, are crucial for controlling the molecular weight and properties of the resulting polymer. uomustansiriyah.edu.iq

Polymerization Techniques (e.g., Bulk, Solution, Suspension, Emulsion)

Various techniques can be employed for the homopolymerization of this compound, each with distinct advantages and disadvantages.

Bulk Polymerization: This method involves the polymerization of the pure monomer with a dissolved initiator. It offers the advantage of producing a polymer with high purity. However, the viscosity of the reaction mixture increases significantly with conversion, which can lead to difficulties in heat dissipation and control of the reaction rate. stanford.edu

Solution Polymerization: In this technique, the monomer and initiator are dissolved in a suitable solvent. The solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction mixture. A key consideration is the potential for chain transfer to the solvent, which can limit the achievable molecular weight of the polymer. stanford.edu

Suspension Polymerization: This is a heterogeneous technique where the monomer is dispersed as fine droplets in a continuous phase, typically water, with the aid of a stabilizer. The initiator is dissolved in the monomer droplets, and polymerization occurs within these "micro-reactors." This method allows for good heat control and results in polymer beads that are easy to handle. stanford.edu

Emulsion Polymerization: In this water-based method, the monomer is emulsified with a surfactant. The initiator is typically water-soluble, and polymerization occurs within the micelles formed by the surfactant. Emulsion polymerization can produce high molecular weight polymers at a high rate. rsc.org

Copolymerization Studies of this compound with Comonomers

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for tailoring the properties of the resulting polymer.

Determination of Reactivity Ratios and Kinetic Parameters

A fundamental aspect of copolymerization is the determination of monomer reactivity ratios (r1 and r2). These ratios describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopropagation) versus the other monomer (crosspropagation). 182.160.97 The values of r1 and r2 dictate the composition and sequence distribution of the monomers in the copolymer chain. stanford.edu

For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios are crucial for predicting the copolymer composition at different monomer feed ratios. Experimental determination of these ratios typically involves carrying out copolymerizations at low conversions for various initial monomer feed compositions and analyzing the resulting copolymer composition.

Table 1: Illustrative Reactivity Ratios for Copolymerization Systems (Note: Specific experimental data for this compound is not widely available in the reviewed literature. The following table is a generalized representation for vinyl monomers.)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| Vinyl Monomer A | Vinyl Monomer B | >1 | <1 | ~1 | Random (rich in A) |

| Vinyl Monomer C | Vinyl Monomer D | <1 | <1 | <1 | Alternating |

| Vinyl Monomer E | Vinyl Monomer F | ~0 | ~0 | ~0 | Strongly Alternating |

| Vinyl Monomer G | Vinyl Monomer H | >1 | >1 | >1 | Blocky |

Influence of Monomer Complexation and Charge Transfer on Copolymerization Behavior

In certain copolymerization systems, the formation of a charge-transfer complex (CTC) between an electron-donor monomer and an electron-acceptor monomer can significantly influence the polymerization behavior. cmu.eduresearchgate.net The salicylate (B1505791) group in this compound could potentially participate in such interactions, depending on the electronic nature of the comonomer.

The formation of a CTC can lead to a higher tendency for alternating copolymerization, where the monomers add to the polymer chain in a regular alternating sequence. This occurs because the CTC may act as a single polymerizable entity. The presence and influence of such complexes can be investigated using spectroscopic methods, such as UV-Vis spectroscopy. researchgate.net

Advanced Polymerization Methodologies for Salicylate-Functionalized Polymers

Modern polymer chemistry offers several controlled/living radical polymerization (CRP) techniques that allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. These methods are particularly relevant for creating advanced salicylate-functionalized polymers.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. This technique allows for the synthesis of well-defined polymers and block copolymers. researchgate.netsigmaaldrich.com Salicylate-containing monomers can potentially be polymerized via ATRP to create polymers with controlled structures. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent to control the polymerization process. It is compatible with a wide range of functional monomers and reaction conditions. researchgate.netethz.ch The synthesis of salicylate-functionalized polymers using RAFT would enable the creation of materials with tailored properties. mdpi.com

The application of these advanced polymerization techniques to this compound and other salicylate-containing monomers opens up possibilities for designing novel materials for various applications, including in the biomedical field where the salicylate moiety can impart specific biological activity. digitellinc.comsapub.org

Precision Synthesis of Functional Polymers from Vinyl Monomers

The precision synthesis of functional polymers from vinyl monomers like this compound is paramount for creating materials with specific and predictable properties. Controlled/living polymerization techniques are central to achieving this precision.

RAFT polymerization, in particular, stands out for its versatility with vinyl esters. rsc.org This technique utilizes a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low dispersity. For this compound, this would enable the production of polymers where the number of salicylate functional groups per chain can be precisely controlled.

Living cationic polymerization is another powerful technique, especially for vinyl ethers, and can be adapted for other vinyl monomers. wikipedia.orgacs.org This method allows for the synthesis of block copolymers by the sequential addition of different monomers. One could envision the synthesis of block copolymers containing a poly(this compound) segment, which would impart specific functionalities like UV-absorption or metal-chelation to the resulting material.

The choice of polymerization technique would depend on the desired polymer architecture and properties. For example, for applications requiring high stereoregularity, anionic polymerization might be the preferred method. For the synthesis of complex architectures like star or block copolymers, RAFT or living cationic polymerization would be more suitable. wikipedia.orgacs.org

Table 2: Comparison of Polymerization Methods for Precision Synthesis of Poly(this compound)

| Method | Control over MW | Dispersity (Đ) | Monomer Scope | End-group Control |

| RAFT Polymerization | Excellent | Low (typically < 1.2) | Broad, including vinyl esters rsc.org | High |

| Living Cationic Polymerization | Excellent | Low (typically < 1.2) | Primarily vinyl ethers, can be adapted wikipedia.org | High |

| Anionic Polymerization | Excellent | Very Low (typically < 1.1) | Requires specific monomer structures | High |

| Conventional Radical Polymerization | Poor | High (typically > 1.5) | Broad | Poor |

Post-Polymerization Modification Strategies for Vinyl Salicylate-Derived Polymers

A significant advantage of polymers derived from this compound is the potential for post-polymerization modification, which allows for the further tailoring of the polymer's properties. nih.gov The pendant salicylate group offers two primary sites for chemical transformation: the ester linkage and the phenolic hydroxyl group.

One straightforward modification is the hydrolysis of the ester group to yield a polymer with pendant 2-hydroxybenzoic acid units. This transformation would dramatically alter the solubility of the polymer, making it more hydrophilic and potentially pH-responsive. Such modified polymers could find applications in areas like drug delivery or as smart hydrogels. The hydrolysis can typically be achieved under basic or acidic conditions.

Conversely, the phenolic hydroxyl group can be modified through reactions such as etherification or esterification. For instance, reaction with an alkyl halide in the presence of a base would yield a polymer with an ether linkage at the 2-position of the benzoate (B1203000) group. This would eliminate the intramolecular hydrogen bonding and alter the polymer's thermal and spectroscopic properties.

Furthermore, the hydroxyl group can serve as a point of attachment for other functional molecules. For example, it could be reacted with isocyanates to form urethane (B1682113) linkages or with acyl chlorides to introduce different ester functionalities. These modifications can be used to tune the polymer's refractive index, thermal stability, or to introduce specific functionalities for applications in coatings, adhesives, or advanced materials. The ability to perform these modifications on a pre-formed polymer backbone is a powerful tool for creating a library of materials from a single parent polymer. nih.gov

Table 3: Potential Post-Polymerization Modification Reactions for Poly(this compound)

| Reaction Site | Reagents and Conditions | Resulting Functional Group | Change in Polymer Properties |

| Ester Group | NaOH or HCl (aq), heat | Carboxylic acid and vinyl alcohol (after tautomerization) | Increased hydrophilicity, pH-responsiveness |

| Phenolic Hydroxyl Group | Alkyl halide, base | Ether | Altered thermal properties, loss of H-bonding |

| Phenolic Hydroxyl Group | Acyl chloride, base | Ester | Tunable refractive index, altered solubility |

| Phenolic Hydroxyl Group | Isocyanate, catalyst | Urethane | Introduction of new linkages, potential for crosslinking |

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethenyl 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ethenyl 2-hydroxybenzoate and its Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental structural information by identifying the different chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, and the vinyl group protons. The integration of these signals corresponds to the number of protons in each environment. docbrown.info

Phenolic Proton (-OH): A singlet, typically observed far downfield (around 10-11 ppm), due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. Its chemical shift can be concentration-dependent.

Aromatic Protons: The four protons on the benzene (B151609) ring appear as a complex multiplet system between approximately 6.8 and 7.9 ppm. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl and ester groups. docbrown.info

Vinyl Protons (-CH=CH₂): The three vinyl protons exhibit a characteristic splitting pattern. The proton on the carbon attached to the oxygen (geminal) will be a doublet of doublets, coupled to the two terminal protons. The two terminal (cis and trans) protons will also appear as doublets of doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is typically observed in the range of 165-170 ppm.

Aromatic Carbons: The six aromatic carbons will produce signals between approximately 115 and 162 ppm. The carbon attached to the hydroxyl group (C2) will be the most deshielded. researchgate.net

Vinyl Carbons (-CH=CH₂): The two carbons of the vinyl group will have distinct chemical shifts, typically in the region of 90-150 ppm.

For poly(this compound) , the ¹H NMR spectrum would show significant broadening of the signals. The sharp signals of the vinyl protons would be replaced by broad resonances corresponding to the polymer backbone methine (-CH-) and methylene (-CH₂-) protons. researchgate.net The ¹³C NMR spectrum of the polymer can provide insights into its tacticity (the stereochemical arrangement of the side chains), with different diad and triad sequences (isotactic, syndiotactic, atactic) giving rise to slightly different chemical shifts for the backbone carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenolic | -OH | ~10.5 (singlet) | - |

| Aromatic | Ar-H | 6.8 - 7.9 (multiplets) | 115 - 162 |

| Vinyl | =CH-O | ~7.3 (dd) | ~140 |

| Vinyl | =CH₂ | ~4.6 (dd, cis), ~4.9 (dd, trans) | ~98 |

| Carbonyl | C=O | - | ~168 |

| Aromatic | C1 (C-COO) | - | ~118 |

| Aromatic | C2 (C-OH) | - | ~161 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for establishing atomic connectivity and elucidating complex structures. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks connecting adjacent aromatic protons and, crucially, would map the coupling network within the vinyl group, confirming its structure. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. spbu.ruresearchgate.net It is particularly useful for connecting structural fragments. For instance, an HMBC spectrum would show a correlation between the vinyl protons and the ester carbonyl carbon, confirming the ester linkage. Correlations between aromatic protons and various aromatic carbons would solidify the substitution pattern.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, rather than connected through bonds. While less critical for the monomer, they are essential for determining the relative stereochemistry (tacticity) in polymers like poly(this compound) by observing correlations between protons on adjacent monomer units. longdom.orgrsc.org

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.saspectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several characteristic absorption bands. A broad band around 3000-3400 cm⁻¹ corresponds to the O-H stretching of the hydrogen-bonded phenolic group. rasayanjournal.co.in A strong, sharp absorption around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated ester. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. mdpi.com The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ range. rasayanjournal.co.in

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. ksu.edu.sa The C=C stretching of the vinyl group and the aromatic ring are typically strong and sharp in the Raman spectrum (around 1600-1650 cm⁻¹). The C=O stretch is also observable. Raman is particularly sensitive to symmetric vibrations and bonds involving non-polar character. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Phenolic -OH | O-H Stretch (H-bonded) | 3000-3400 (broad) | Weak |

| Ester C=O | C=O Stretch | 1680-1700 (strong) | Moderate |

| Aromatic C=C | C=C Stretch | 1450-1600 (multiple bands) | Strong |

| Vinyl C=C | C=C Stretch | ~1640 (moderate) | Strong |

| Ester C-O | C-O Stretch | 1100-1300 (strong) | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The structure of this compound contains a conjugated system involving the benzene ring and the carbonyl group, which acts as a chromophore. This leads to characteristic absorption bands in the UV region. The expected electronic transitions are primarily π→π* and n→π*. researchgate.net

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For salicylate (B1505791) esters, these typically result in strong absorption peaks in the UVB and UVC regions (approximately 240 nm and 300-320 nm). researchgate.net

n→π Transitions:* This transition involves the excitation of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital. It is lower in energy but also much lower in intensity compared to π→π* transitions and may be observed as a shoulder on the main absorption band.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

For this compound (C₉H₈O₃), the molecular weight is 164.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 164. The fragmentation pattern would likely be similar to that of other salicylate esters. libretexts.org

Key fragmentation pathways include:

Loss of a vinyloxy radical (•OCH=CH₂): This would lead to a fragment ion at m/z = 121, which corresponds to the benzoyl cation.

McLafferty-type rearrangement: A hydrogen atom from the phenolic -OH group can transfer to the ester carbonyl, leading to the elimination of a neutral ketene molecule (CH₂=C=O) and formation of a radical cation of salicylic (B10762653) acid at m/z=138, although this is less common. A more characteristic fragmentation of salicylates involves the loss of the entire ester side chain followed by the loss of CO.

Loss of carbon monoxide (CO): Following the initial fragmentation, the resulting salicylate-type ions often lose a molecule of carbon monoxide. For example, the prominent base peak in many salicylates is at m/z = 120, resulting from the loss of the alkoxy group (e.g., •OR) from the molecular ion, followed by intramolecular rearrangement. docbrown.infochegg.com For vinyl salicylate, this would involve the loss of an acetaldehyde molecule (CH₃CHO) through rearrangement to give an ion at m/z = 120. This ion can then lose CO to give a fragment at m/z = 92.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Identity |

|---|---|

| 164 | Molecular Ion [M]⁺˙ |

| 121 | [M - •OCH=CH₂]⁺ |

| 120 | [M - CH₃CHO]⁺˙ (Base Peak) |

| 92 | [120 - CO]⁺˙ |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov It is essential for isolating this compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. tandfonline.com For purity assessment of this compound, a reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of acetonitrile and water). ptfarm.pl A UV detector set to one of the compound's λmax values (e.g., ~300 nm) would be used for detection. The purity can be determined by the relative area of the main peak.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used for monitoring reaction progress and for preliminary purity checks. ajrconline.org A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the two phases. The position of the spot for this compound, identified by its retention factor (Rf) value, can be compared to standards to assess purity.

X-ray Diffraction Analysis for Crystalline and Molecular Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. The technique requires a high-quality single crystal of the compound, typically less than a millimeter in size. When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of spots. The geometric arrangement and intensity of these spots are used to calculate the positions of all atoms within the unit cell, the fundamental repeating unit of the crystal.

The analysis of a related compound, Ethyl-para-hydroxybenzoate, by SC-XRD confirmed that it crystallizes in the monoclinic system. Similarly, analysis of an iron(III) salicylate complex revealed a monoclinic space group (P2₁/n) and provided precise Fe-O bond distances. If a single crystal of this compound were analyzed, SC-XRD would yield a similar set of crystallographic data, providing unambiguous proof of its molecular structure and conformation in the solid state.

Table 2: Illustrative Crystallographic Data Obtainable from SC-XRD (Data from Ethyl-para-hydroxybenzoate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c (assumed common for similar compounds) | N/A |

| a (Å) | 11.52 | |

| b (Å) | 13.12 | |

| c (Å) | 11.73 | |

| α (°) | 90 | |

| β (°) | 107.64 | |

| γ (°) | 90 | |

| Volume (ų) | 1692.5 | Calculated |

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a finely ground powder of the sample is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline phase. PXRD is widely used in pharmaceutical and chemical analysis to identify unknown crystalline materials, determine the purity of a sample, and study polymorphism (the existence of different crystal forms of the same compound). For this compound, PXRD would be used to confirm its crystalline identity by comparing its diffraction pattern against a reference pattern. Each peak in the pattern corresponds to a specific set of lattice planes in the crystal, as defined by Bragg's Law.

Table 3: Hypothetical PXRD Peak List for a Crystalline Organic Compound

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 21.4 | 4.15 | 65 |

| 25.7 | 3.46 | 90 |

| 28.9 | 3.09 | 55 |

Integrated Spectroscopic Approaches and Computer-Assisted Structure Elucidation (CASE)

The unambiguous structural confirmation of this compound is best achieved through an integrated approach that combines data from multiple spectroscopic techniques. This strategy, often augmented by computer-assisted methods, provides complementary pieces of information that, when taken together, leave no doubt as to the molecule's identity and structure.

A typical integrated approach involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish direct and long-range C-H correlations, respectively, which is crucial for assembling the molecular framework.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as the O-H stretch of the phenol (B47542), the C=O stretch of the ester, and C=C stretches of the aromatic ring and vinyl group.

Computer-Assisted Structure Elucidation (CASE) systems leverage these combined datasets. Algorithms can compare experimental data (e.g., NMR shifts, MS fragments) against spectral databases (like the NIST Chemistry WebBook) or use them to generate and rank potential structures. Furthermore, computational chemistry and molecular modeling can be used to predict spectroscopic properties for a proposed structure, which can then be compared with experimental data for validation. This synergistic combination of multiple experimental techniques and computational analysis provides the highest level of confidence in structural assignments.

Theoretical and Computational Chemistry Studies on Ethenyl 2 Hydroxybenzoate

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These investigations provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecular geometry. Furthermore, they elucidate the electronic structure, which governs the chemical behavior of the compound.

Ab initio methods are based on first principles of quantum mechanics, without the use of experimental data beyond fundamental physical constants. These calculations, while computationally intensive, can provide highly accurate predictions of molecular properties. For a molecule like Ethenyl 2-hydroxybenzoate, ab initio calculations would be employed to determine its most stable conformation by optimizing the geometry to a minimum on the potential energy surface.

Semi-empirical methods, in contrast, incorporate some experimental parameters to simplify the calculations. This makes them computationally less expensive and suitable for larger molecules. While less accurate than ab initio methods, they can still provide valuable qualitative insights into the molecular structure and electronic properties.

A comparative table of typical parameters that would be calculated using these methods is presented below. Note: The values in this table are hypothetical examples and are not based on actual calculations for this compound.

| Parameter | Ab Initio (e.g., Hartree-Fock) | Semi-Empirical (e.g., AM1, PM3) |

| C=O Bond Length (Å) | 1.21 | 1.23 |

| C-O-C Bond Angle (°) | 118.5 | 117.9 |

| Dihedral Angle (°) | 179.8 | 179.5 |

| Heat of Formation (kcal/mol) | - | -85.2 |

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of molecules, predicting geometries, vibrational frequencies, and other properties. For this compound, DFT calculations would be instrumental in predicting its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and vibrational modes.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical potential, hardness, and electrophilicity. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

A hypothetical data table for FMO analysis is shown below.

| Parameter | Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 7.30 |

| Chemical Potential | -4.85 |

| Chemical Hardness | 3.65 |

| Electrophilicity Index | 3.22 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, mapping out the energy landscape of a reaction pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. For this compound, computational modeling could be used to study its synthesis, polymerization, or degradation pathways.

Structure-Property Relationship Studies in Vinyl Salicylate (B1505791) Systems (excluding biological activity)

By systematically modifying the structure of this compound and calculating the resulting changes in its physical and chemical properties, a quantitative structure-property relationship (QSPR) can be established. These studies can help in understanding how different functional groups or structural motifs influence properties such as solubility, boiling point, and spectroscopic characteristics. Such insights are valuable for the rational design of new materials with desired properties.

Applications in Advanced Materials Science and Chemical Synthesis

Ethenyl 2-hydroxybenzoate as a Functional Monomer in Polymer Science

This compound, also known as vinyl salicylate (B1505791), can undergo polymerization, typically through free-radical mechanisms, to produce poly(vinyl salicylate). In this context, it is considered a functional monomer because the salicylate group is preserved as a pendant group along the polymer chain, imparting specific properties to the final material.

The polymerization of vinyl monomers is a well-established process involving initiation, propagation, and termination steps. uomustansiriyah.edu.iqyoutube.com For vinyl esters like this compound, the reactivity of the monomer and the stability of the propagating radical are key factors influencing the polymerization kinetics and the properties of the resulting polymer. rsc.org The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. youtube.com

The incorporation of this compound into copolymers allows for the modification of the properties of commodity polymers. By copolymerizing with other vinyl monomers, such as vinyl acetate (B1210297) or vinyl chloride, materials with tailored characteristics can be produced. orientjchem.orgresearchgate.netrsc.org The presence of the salicylate group can influence properties such as thermal stability, solubility, and hydrolytic degradation rates. nih.govnih.gov

Below is a table summarizing the typical steps in the free-radical polymerization of a vinyl monomer like this compound.

| Polymerization Step | Description |

| Initiation | A free-radical initiator (e.g., a peroxide) decomposes to form primary radicals. These radicals then react with a monomer molecule to create a monomer radical. youtube.com |

| Propagation | The monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This process repeats, leading to the growth of the polymer chain. uomustansiriyah.edu.iq |

| Termination | The growth of the polymer chain is halted, typically through the combination of two growing chains or by disproportionation. uomustansiriyah.edu.iq |

Development of Polymers and Copolymers with Salicylate Moieties for Specific Chemical Applications

The presence of the salicylate group on a polymer backbone opens up a range of possibilities for creating materials with specific chemical functionalities. These functionalities are leveraged in applications such as metal chelation and the development of materials with tunable properties for various chemical processes.

Polymers that can selectively bind to metal ions are known as chelating polymers and have applications in areas such as water treatment and metal recovery. youtube.com The salicylate moiety, with its hydroxyl and carboxyl groups in ortho position, is a well-known chelating agent for various metal ions. When incorporated into a polymer, these salicylate groups can act as binding sites for metals.

Research has shown that polymers containing salicylic (B10762653) acid derivatives can effectively remove heavy metal ions from aqueous solutions. For instance, a salicylic acid-type chelate adsorbent was synthesized by grafting 5-aminosalicylic acid onto a polymer/silica (B1680970) composite, demonstrating strong chelating ability for Cu(II), Cd(II), Zn(II), and Pb(II) ions. researchgate.net The adsorption capacity was found to be pH-dependent, a characteristic feature of chelating resins. researchgate.net Similarly, resins derived from salicylic acid and formaldehyde (B43269) have been studied for their ion-exchange and chelation properties. researchgate.net

The table below illustrates the metal ion adsorption capacities of a reported salicylic acid-based adsorbent. researchgate.net

| Metal Ion | Adsorption Capacity (mmol/g) |

| Cu(II) | 0.42 |

| Cd(II) | 0.40 |

| Zn(II) | 0.35 |

| Pb(II) | 0.31 |

These findings suggest that polymers derived from this compound could also exhibit metal-chelating properties, making them candidates for applications in environmental remediation and analytical chemistry.

The incorporation of salicylate moieties into polymer structures can lead to materials with properties that can be tuned for specific applications, such as controlled release and enhanced degradation. These "smart" materials can respond to environmental stimuli like pH. researchgate.net

For example, the hydrolysis of the ester linkage in salicylate-containing polymers can be controlled, allowing for the gradual release of salicylic acid or other linked molecules. sapub.org This is particularly relevant in the development of biodegradable polymers. Research on salicylate-containing polyester (B1180765) copolymers has shown that the inclusion of salicylate units can make the polymer more susceptible to hydrolytic degradation compared to parent polymers like polylactide (PLA). digitellinc.com The degradation rate of these polymers can be influenced by factors such as the polymer's composition and the surrounding pH. nih.gov

The properties of hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, can also be tuned. rsc.org By incorporating functional groups like salicylates, the swelling behavior and mechanical properties of hydrogels can be modified. rsc.org

Role of this compound as an Intermediate in Complex Organic Synthesis

Beyond polymer science, this compound can serve as a valuable intermediate in multi-step organic syntheses. Its bifunctional nature, possessing both a reactive vinyl group and a modifiable aromatic ring, allows for a variety of chemical transformations.

The vinyl group can participate in addition reactions and cycloadditions. For instance, vinyl esters, similar in structure to this compound, can act as dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. stackexchange.comwikipedia.org This suggests that this compound could be used to synthesize complex cyclic structures. Lewis acid promotion can enhance the reactivity and selectivity of such reactions involving vinylazaarenes. nih.gov

The salicylate portion of the molecule can be used as a precursor for the synthesis of heterocyclic compounds like coumarins. ijcce.ac.irmdpi.commdpi.comijcce.ac.ir Classical methods for coumarin (B35378) synthesis, such as the Perkin, Pechmann, and Knoevenagel reactions, often start with salicylaldehyde (B1680747) or other salicylic acid derivatives. mdpi.com The synthesis of functionalized coumarins can be achieved through Wittig reactions involving salicylaldehydes. ijcce.ac.ir

The table below outlines some potential synthetic transformations involving this compound as an intermediate.

| Reaction Type | Potential Application of this compound | Resulting Structure |

| Diels-Alder Reaction | Acts as a dienophile with a conjugated diene. | Substituted cyclohexene (B86901) derivative. wikipedia.org |

| Coumarin Synthesis | The salicylate moiety serves as a precursor, potentially after modification of the vinyl group. | Coumarin core structure. mdpi.com |

| Heterocyclic Synthesis | The vinyl group can be a handle for further functionalization in the synthesis of various nitrogen-containing heterocycles. nih.gov | A variety of heterocyclic compounds. |

Exploration of Salicylate-based Compounds in Nonlinear Optical Materials (based on related structural motifs)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in photonics, including frequency conversion and optical switching. tandfonline.comjlu.edu.cn While direct studies on the NLO properties of this compound are not widely reported, research on structurally related compounds suggests that the salicylate motif can be a component of NLO-active molecules.

A significant area of research has been on Schiff bases derived from salicylaldehyde. tandfonline.comjlu.edu.cnresearchgate.netasianpubs.orgmdpi.com These compounds, which contain a C=N imine linkage, can exhibit large second-order NLO responses. The electronic properties of these molecules can be tuned by modifying the substituents on the aromatic rings. tandfonline.com Metal complexes of these Schiff bases have also been investigated, with the metal center further influencing the NLO properties. tandfonline.commdpi.com

Another class of related compounds is chalcones, which are α,β-unsaturated ketones that can be synthesized from aromatic aldehydes. researchgate.netresearchgate.net Chalcone derivatives have been shown to possess significant third-order NLO properties, making them promising for applications in optical limiting. researchgate.net

The table below summarizes the NLO properties of some compounds with structural motifs related to this compound.

| Compound Class | NLO Property | Potential Application |

| Schiff bases from salicylaldehyde | Second-order nonlinearity (e.g., Second Harmonic Generation). tandfonline.comresearchgate.netasianpubs.org | Frequency doubling, optical switching. |

| Metal complexes of salicylaldehyde-derived Schiff bases | Enhanced second-order NLO response. tandfonline.commdpi.com | Tunable NLO materials. |

| Chalcones | Third-order nonlinearity (e.g., nonlinear absorption). researchgate.netresearchgate.net | Optical limiting, all-optical switching. |

These findings indicate that the electronic framework of the salicylate group, when incorporated into larger conjugated systems, can contribute to significant nonlinear optical activity.

Future Research Directions and Emerging Opportunities for Ethenyl 2 Hydroxybenzoate

Development of Novel and Sustainable Synthetic Routes to Ethenyl 2-hydroxybenzoate

The pursuit of green and sustainable chemical manufacturing is a major impetus for developing new synthetic methodologies for this compound. Traditional synthesis routes are being re-evaluated in favor of more environmentally benign alternatives that offer high efficiency and minimize waste.

One of the most promising sustainable methods for synthesizing vinyl salicylate (B1505791) is through the transvinylation of salicylic (B10762653) acid with vinyl acetate (B1210297). This reaction can be efficiently catalyzed by transition metal complexes, with ruthenium and palladium catalysts showing particular promise. tum.depatsnap.compatexia.comresearchgate.nettaylorfrancis.com Research in this area is focused on optimizing catalyst performance to achieve high conversion rates and selectivity under mild reaction conditions, thereby reducing energy consumption. patsnap.com A key advantage of this approach is the potential for catalyst recycling, which is crucial for developing economically viable and sustainable industrial processes. patsnap.com

Another significant avenue of research is the use of enzymatic catalysis , which represents a pinnacle of green chemistry. Lipases, a class of enzymes, have been shown to effectively catalyze transesterification reactions to produce various esters. nih.govacs.orgmdpi.comnih.govjst.go.jpnih.govdtu.dkmdpi.comgoogle.com The application of lipases for the synthesis of vinyl salicylate from salicylic acid and a vinyl donor is an area of active investigation. Enzymatic reactions offer several advantages, including high specificity, mild reaction conditions (often at or near room temperature), and the use of biodegradable catalysts, all of which contribute to a significantly reduced environmental footprint. nih.govnih.gov

Future work in this domain will likely focus on the development of robust and recyclable catalysts, both metallic and enzymatic, and the optimization of reaction parameters to maximize yield and purity. The use of alternative, renewable feedstocks and green solvents is also a critical aspect of this research.

Table 1: Comparison of Catalytic Systems for Sustainable Synthesis of Vinyl Salicylate

| Catalyst System | Catalyst Examples | Key Advantages | Research Focus |

| Transition Metal Catalysis | Ruthenium complexes, Palladium complexes tum.deresearchgate.net | High activity and selectivity, potential for catalyst recycling patsnap.com | Catalyst design for lower temperatures and pressures, development of heterogeneous catalysts for easier separation. |

| Enzymatic Catalysis | Immobilized lipases (e.g., from Candida antarctica) nih.gov | High specificity, mild reaction conditions, biodegradable, environmentally friendly nih.gov | Enzyme screening and engineering for enhanced stability and activity, optimization of reaction media. |

Advanced Polymer Design and Tailored Materials from Vinyl Salicylates

This compound is a valuable monomer for the creation of advanced polymers with tailored functionalities. The presence of the salicylate moiety imparts unique properties to the resulting polymers, opening up possibilities for a wide range of applications, particularly in the biomedical field.

A significant area of research is the development of polymer-drug conjugates , where the salicylate group can act as a therapeutically active agent. For instance, polymers with pendant salicylate groups can be designed for the controlled release of this anti-inflammatory compound. sapub.org Research is focused on designing polymer backbones, such as those based on poly(vinyl alcohol), that allow for the controlled hydrolysis of the ester linkage, releasing the salicylic acid at a desired rate. sapub.org

Furthermore, the incorporation of salicylate units into polymer chains can significantly influence the material's bulk properties. For example, the inclusion of salicylic acid moieties in polyesters has been shown to enhance their hydrolytic degradability. umn.edu This is a highly desirable characteristic for creating environmentally friendly plastics and biomedical materials that can safely degrade in biological systems. umn.edunih.gov

Future research will likely explore the synthesis of novel copolymers of this compound with other functional monomers to fine-tune properties such as solubility, thermal stability, and mechanical strength. The development of "smart" polymers that respond to specific stimuli, such as changes in pH or temperature, is also a promising direction.

Table 2: Functional Properties of Salicylate-Containing Polymers

| Polymer Type | Key Functional Property | Potential Applications | Research Focus |

| Polymer-Drug Conjugates | Controlled release of salicylic acid sapub.org | Anti-inflammatory coatings for medical devices, drug delivery systems. | Tuning release kinetics through polymer architecture and linker chemistry. |

| Degradable Polyesters | Enhanced hydrolytic degradation umn.edu | Biodegradable packaging, temporary biomedical implants. | Optimizing salicylate content to control degradation rates. |

| Antimicrobial Polymers | Inherent antimicrobial activity nih.gov | Antimicrobial surfaces, wound dressings. | Broadening the spectrum of antimicrobial activity through copolymerization. |

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental work is becoming increasingly crucial in accelerating the design and discovery of new materials and chemical processes. For this compound, computational chemistry offers powerful tools to predict its behavior and guide experimental efforts.

Density Functional Theory (DFT) is a quantum mechanical modeling method that can be used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable insights into the reaction mechanisms of the synthesis of vinyl salicylate, for example, by elucidating the role of the catalyst in transvinylation reactions. tum.de This understanding can aid in the design of more efficient catalysts. Furthermore, DFT can be used to predict the properties of the monomer itself, which can inform its polymerization behavior.

Molecular Dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of polymers. plos.orgresearchgate.netsci-hub.se For polymers derived from this compound, MD simulations can be used to predict their bulk properties, such as their conformation in solution, their mechanical properties, and their interactions with other molecules. tue.nl This is particularly valuable in the design of materials for specific applications, such as drug delivery systems, where the interaction of the polymer with biological molecules is critical. plos.org

The future of this field lies in the development of more accurate and efficient computational models that can reliably predict the properties of new materials before they are synthesized. This "in silico" approach can significantly reduce the time and resources required for experimental research and development.

Expanding the Scope of this compound in Fundamental Organic and Polymer Chemistry

Beyond its immediate applications, this compound serves as a versatile building block for fundamental research in organic and polymer chemistry. Its unique combination of a polymerizable vinyl group and a functional salicylate moiety makes it an ideal candidate for exploring new polymerization techniques and creating novel macromolecular architectures.

The use of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, with vinyl esters is a rapidly developing area of research. rsc.orgsigmaaldrich.commdpi.comrsc.orgresearchgate.net Applying these techniques to this compound would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This level of control is essential for creating materials with precisely tailored properties and for studying the structure-property relationships of these polymers. The ability to create block copolymers with both salicylate-containing and other functional blocks opens up a vast design space for new materials. mdpi.com

Furthermore, the salicylate group offers a reactive handle for post-polymerization modification. Techniques such as "click chemistry" could be employed to attach a wide variety of functional molecules to a pre-formed polyvinyl salicylate backbone. cttc.cowikipedia.orgorganic-chemistry.org This modular approach allows for the creation of a diverse library of functional polymers from a single parent polymer, which is a highly efficient strategy for materials discovery. uwo.ca

Future fundamental research will likely focus on exploring the full potential of this compound in various polymerization reactions and post-polymerization modification schemes. This will not only lead to new materials with unique properties but also deepen our understanding of polymer chemistry.

Q & A

Q. How can researchers validate the reliability of secondary data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.